molecular formula C8H16ClNO3 B3017502 Methyl2-(4-aminooxan-2-yl)acetatehydrochloride CAS No. 2253631-99-9; 2253632-00-5

Methyl2-(4-aminooxan-2-yl)acetatehydrochloride

Cat. No.: B3017502
CAS No.: 2253631-99-9; 2253632-00-5
M. Wt: 209.67
InChI Key: AFKPOBUEMIHEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminooxan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is known for its unique structure, which includes an amino group attached to an oxane ring. This compound is used in various scientific research applications due to its versatile chemical properties.

Properties

CAS No.

2253631-99-9; 2253632-00-5

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67

IUPAC Name

methyl 2-(4-aminooxan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)5-7-4-6(9)2-3-12-7;/h6-7H,2-5,9H2,1H3;1H

InChI Key

AFKPOBUEMIHEOH-UHFFFAOYSA-N

SMILES

COC(=O)CC1CC(CCO1)N.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminooxan-2-yl)acetate hydrochloride typically involves the reaction of 4-aminooxane with methyl chloroacetate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-aminooxan-2-yl)acetate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminooxan-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

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